Product packaging for 2,5-Dichloro-4-methylbenzamide(Cat. No.:CAS No. 1806274-57-6)

2,5-Dichloro-4-methylbenzamide

Cat. No.: B1459805
CAS No.: 1806274-57-6
M. Wt: 204.05 g/mol
InChI Key: KXNCMECBWKQGGF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzamide (CAS 1806274-57-6) is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is supplied with a purity of ≥95% . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry research. Derivatives of 4-methylbenzamide, such as this compound, are of significant interest in the design and synthesis of potential protein kinase inhibitors . These inhibitors are a crucial class of compounds studied for targeted therapies, and the 4-methylbenzamide scaffold can be used to develop molecules that bind to kinase enzymes, which are important targets in cancer research . The structure features a benzamide core substituted with chlorine atoms and a methyl group, making it a valuable substrate for further chemical modifications to explore structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO B1459805 2,5-Dichloro-4-methylbenzamide CAS No. 1806274-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNCMECBWKQGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloro 4 Methylbenzamide and Analogues

Direct Synthetic Routes

Direct synthetic routes to 2,5-dichloro-4-methylbenzamide and its analogues primarily involve the formation of the amide bond from a corresponding carboxylic acid or its derivative and an amine.

Amidation Reactions and Coupling Strategies

The most common method for synthesizing benzamides is through the amidation of a carboxylic acid. This can be achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

One approach involves the use of coupling agents. For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an effective and selective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with amines under basic conditions, yielding the corresponding amides in good to excellent yields. lookchemmall.com Another method utilizes tetramethyl orthosilicate (B98303) (TMOS) as a reagent for the direct amidation of carboxylic acids, which often results in pure amide products without the need for extensive purification. acs.org

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are also employed for the direct coupling of carboxylic acids with amines. For example, the synthesis of N-(2,6-dichlorophenyl)-4-methylbenzamide can be accomplished by reacting 4-methylbenzoic acid with 2,6-dichloroaniline (B118687) in the presence of DCC. Microwave-assisted synthesis has also been shown to accelerate the reaction between 4-methylbenzoic acid and 2,6-dichloroaniline, leading to high yields and purity.

A one-pot, three-component synthesis has been described for certain substituted benzamides, highlighting the efficiency of modern synthetic methods. niif.hu

Coupling Agent/MethodReactantsProductYieldReference
DCC4-methylbenzoic acid, 2,6-dichloroanilineN-(2,6-dichlorophenyl)-4-methylbenzamide78%
EDC/DMAP4-methylbenzoic acid, 2,6-dichloroanilineN-(2,6-dichlorophenyl)-4-methylbenzamide75%
Microwave (DIPEA/DMF)4-methylbenzoic acid, 2,6-dichloroanilineN-(2,6-dichlorophenyl)-4-methylbenzamide88%
TMOSPhenylacetic acid, various aminesAmidesGood to Quantitative acs.org
(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterBenzoic acid, various aminesAmidesGood to Excellent lookchemmall.com

Regioselective Chlorination Approaches

Regioselective chlorination is a critical step in the synthesis of chlorinated benzamides. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of chlorination. For instance, in the synthesis of 2-amino-4-chloro-N-methylbenzamide from 2-amino-N-methylbenzamide, the amide group directs the incoming chloro group to the para position. The use of catalysts like iron(III) nitrate (B79036) can enhance the regioselectivity of halogenation on amidoquinolines. mdpi.com

Similarly, the synthesis of 3,5-dichloro-4-methylbenzoyl chloride from p-toluoyl chloride can be achieved with high selectivity using catalysts like aluminum(III) chloride or antimony(V) chloride, yielding a significantly higher ratio of the desired 3,5-dichloro isomer over the 2,5-dichloro isomer. google.com

Starting MaterialChlorinating Agent/CatalystProductKey FeatureReference
2-amino-N-methylbenzamideSulfuryl chloride2-amino-4-chloro-N-methylbenzamideHigh regioselectivity (para-chlorination)
8-AmidoquinolinesNBS/Fe(NO₃)₃·9H₂OC5-Halogenated 8-amidoquinolinesHigh regioselectivity mdpi.com
p-Toluoyl chlorideCl₂/AlCl₃ or SbCl₅3,5-dichloro-4-methylbenzoyl chlorideHigh isomer ratio (10:1 to 20:1 of 3,5- to 2,5-) google.com

One-Pot Reaction Sequences for Benzamide (B126) Intermediates

One-pot syntheses offer an efficient and atom-economical approach to constructing complex molecules like substituted benzamides. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

For example, a one-pot, three-component reaction has been developed for the synthesis of (Z)-N-5-(benzylidene/substituted benzylidene)-3-methyl-6-oxo-1,2,5,6-tetrahydro-1,2,4-triazine-2-substituted benzamide derivatives with high yields. niif.hu Another one-pot method allows for the synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from N-alkyl and N-aryl substituted benzamides. rsc.org Benzylic primary alcohols can also be directly converted to substituted benzamides in a one-pot reaction using phenyliodine diacetate and sodium azide. exlibrisgroup.com Furthermore, a catalyst-free one-pot synthesis of benzamides from substituted aldehydes and aminopyridines has been reported. researchgate.net

A notable one-pot synthesis for 2-amino-3,5-dichloro-N-methylbenzamide involves the reaction of isatoic anhydride (B1165640) with a methylamine (B109427) solution, followed by chlorination with trichloroisocyanuric acid in the same reaction vessel. patsnap.com

Precursor Synthesis Strategies

The synthesis of this compound relies on the availability of key precursors, namely dichloro-substituted benzoic acid derivatives and methylamine.

Preparation of Dichloro-substituted Benzoic Acid Derivatives

The synthesis of the crucial precursor, 2,5-dichloro-4-methylbenzoic acid, can be achieved through various routes. One method involves the chlorination of p-toluic acid using chlorine gas in the presence of aluminum chloride. chemicalbook.com Another approach starts from 2,5-dichloro-4-methyl-3-nitrobenzoic acid, which is reduced to 3-amino-2,5-dichloro-4-methylbenzoic acid. prepchem.com

The synthesis of 2,5-dichlorobenzoic acid has been reported from the hydrolysis of 2,5-dichlorobenzoyl chloride, which is obtained from the reaction of p-dichlorobenzene with phosgene. chemicalbook.com A method for the dehalogenation of halogenated aromatic compounds using a copper-containing agent can also be employed to prepare specific isomers. googleapis.com

Starting MaterialReagentsProductReference
p-Toluic acidCl₂, AlCl₃3,5-dichloro-4-methylbenzoic acid chemicalbook.com
2,5-dichloro-4-methyl-3-nitrobenzoic acidNa₂S₂O₄3-Amino-2,5-dichloro-4-methylbenzoic acid prepchem.com
p-DichlorobenzenePhosgene, then H₂O2,5-Dichlorobenzoic acid chemicalbook.com
2,5-dichloro-6-aminobenzoic acidCobalt(II) naphthenate, Diisobutyl adipate2,5-Dichlorobenzoic acid chemicalbook.com

Preparation of Methylamine Intermediates

Methylamine is a fundamental building block in the synthesis of N-methylbenzamides. Industrially, it is produced by the reaction of ammonia (B1221849) with methanol (B129727) over an aluminosilicate (B74896) catalyst. wikipedia.org

In the laboratory, methylamine hydrochloride can be prepared by reacting formaldehyde (B43269) with ammonium (B1175870) chloride. wikipedia.orgyoutube.com Another classic method is the Hofmann rearrangement (also known as Hofmann bromamide (B1595942) reaction), where an amide like acetamide (B32628) reacts with bromine and a base to yield a primary amine with one less carbon atom. wikipedia.orgvedantu.comdoubtnut.com Methylamine can also be prepared via the reduction of nitromethane (B149229) or the decarboxylation of glycine. wikipedia.org A method for preparing N-methylamines from amines using formic acid and a silane (B1218182) in the presence of a copper catalyst has also been reported. google.com

MethodStarting MaterialsProductKey FeaturesReference
Industrial ProductionAmmonia, MethanolMethylamineAluminosilicate catalyst wikipedia.org
Laboratory SynthesisFormaldehyde, Ammonium chlorideMethylamine hydrochlorideSimple laboratory method wikipedia.orgyoutube.com
Hofmann RearrangementAcetamide, Bromine, BaseMethylamineDegradation reaction, produces amine with one less carbon wikipedia.orgvedantu.comdoubtnut.com
Copper-catalyzed methylationAmine, Formic acid, SilaneN-methylamineUses renewable formic acid google.com

Catalytic and Advanced Synthesis Techniques

Palladium-Catalyzed Reactions in Benzamide Synthesis

Palladium-catalyzed reactions have become indispensable for the formation of C–N bonds, a key step in the synthesis of benzamides. syr.edu These methods are celebrated for their efficiency and broad functional group tolerance. nih.govresearchgate.net

One primary strategy is the aminocarbonylation of aryl halides. nih.gov This process involves reacting an aryl halide (e.g., a dichloromethyl-substituted aryl bromide or iodide) with carbon monoxide and an amine in the presence of a palladium catalyst. nih.govrsc.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. acs.org Subsequent reaction with an amine leads to the formation of the benzamide product. acs.org Mechanistic studies have shown that for aryl chlorides, the reaction can be catalyzed by a Pd(0) complex of 1,3-(dicyclohexylphosphino)propane (DCPP). nih.gov The formation of the benzamide proceeds through a pathway involving the displacement of the halide by ammonia, deprotonation to form a phenacylpalladium amido complex, and finally, reductive elimination to create the C–N bond. acs.org

Another powerful method is the Buchwald-Hartwig amidation , which directly couples an aryl halide with an amide. syr.edu This reaction has been refined to allow for the coupling of primary amides with aryl halides. chemrxiv.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos often proving superior. syr.eduacs.org The catalytic cycle for amidation is believed to be similar to that of amination, involving oxidative addition, ligand exchange, and reductive elimination. syr.edu The rate-determining step can be influenced by the ligand choice; with bidentate ligands like Xantphos, ligand exchange is often the slow step. syr.edu

Recent developments have also explored using nitroarenes as the amine source under photochemical conditions, expanding the scope of palladium-catalyzed aminocarbonylation. acs.org

Microwave-Assisted Synthetic Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. chemicaljournals.comresearchgate.net This technique is particularly advantageous for the synthesis of benzamide derivatives due to its rapid and uniform heating, which can overcome large activation energy barriers. nih.govsmolecule.com

Reactions that traditionally take hours or even days can be completed in minutes. For instance, the synthesis of certain benzamide derivatives has been reduced from 15-18 hours with conventional heating to just 15-20 minutes under microwave irradiation, with superior yields. smolecule.com Microwave protocols have been successfully applied to various reactions, including the coupling of carboxylic acids with amines and the ring-opening of oxazolones to form benzamides. researchgate.netasianpubs.org

The efficiency of microwave synthesis is dependent on factors such as the solvent's ability to absorb microwave energy, the reaction temperature, and the applied power. chemicaljournals.comsmolecule.com The use of sealed vessels allows for reactions to be conducted at temperatures and pressures above the solvent's boiling point, further enhancing reaction rates. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yields and purity in the synthesis of this compound requires careful optimization of multiple reaction parameters. acs.orgmdpi.com

In palladium-catalyzed reactions , the selection of the catalyst, ligand, base, and solvent system is paramount. acs.org For example, in a study on the synthesis of ortho-methylated benzamides, a screen of palladium catalysts and ligands revealed that the combination of Pd(OAc)₂ and the diphosphine ligand XantPhos gave the highest yield (89%). acs.org In contrast, using a monophosphine ligand like PPh₃ resulted in a mere 9% yield. acs.org The reaction temperature is also a critical variable; the same study found that decreasing the temperature from 100 °C to 80 °C maintained a high yield of 88%, but a further decrease to 60 °C caused the yield to drop significantly to 20%. acs.org

For Buchwald-Hartwig amidation , the choice of base is also crucial. While inorganic bases like sodium t-butoxide are common, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used effectively, especially in continuous flow systems, as they form ionic liquid byproducts that are easier to handle. chemrxiv.orgsemanticscholar.org The solvent choice can also influence reaction kinetics; solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to facilitate catalyst activation in certain cross-coupling reactions. nsf.gov

The table below illustrates the effect of different ligands on the yield of a palladium-catalyzed benzamide synthesis.

EntryCatalystLigandYield (%)
1Pd(OAc)₂PPh₃9
2Pd(OAc)₂dppf83
3Pd(OAc)₂DPEPhos65
4Pd(OAc)₂XantPhos89
Data derived from a study on the synthesis of ortho-methylated benzamides demonstrating the critical role of ligand selection in reaction optimization. acs.org

For microwave-assisted syntheses , key parameters for optimization include power, temperature, and reaction time. smolecule.com A comparison between conventional and microwave-assisted methods for synthesizing N-(phenylcarbamothioyl) benzamide derivatives showed a significant increase in yield and a drastic reduction in reaction time with the microwave approach. chemicaljournals.com

The following table summarizes the comparison between conventional and microwave synthesis for a specific benzamide derivative.

MethodReaction TimeYield (%)
Conventional2-3 hours65-75
Microwave5-10 minutes80-90
This table highlights the enhanced efficiency of microwave-assisted synthesis over conventional heating methods for benzamide production. chemicaljournals.com

By systematically adjusting these parameters, chemists can develop highly efficient and robust protocols for the synthesis of this compound and its analogues.

Spectroscopic and Structural Elucidation of Dichloro Methylbenzamide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2,5-dichloro-4-methylbenzamide. By analyzing how the molecule interacts with electromagnetic radiation, detailed information about its functional groups, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected spectra can be predicted based on its structure and data from similar compounds.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the methyl (-CH₃) protons. The two aromatic protons would appear as singlets due to their isolation from each other by the substituents. The chemical shift of the methyl group would be influenced by the electronic effects of the chlorine atoms on the ring. The amide protons often appear as a broad singlet.

In ¹³C NMR, distinct signals would be present for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the methyl carbon, and the six carbons of the aromatic ring. The positions of these signals are dictated by the substitution pattern on the benzene (B151609) ring. For instance, data for related benzamides show the carbonyl carbon typically resonates in the range of 165-168 ppm. rsc.orgias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds.

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR-CH₃~2.3-2.5Singlet
Ar-H (position 3)~7.4-7.6Singlet
Ar-H (position 6)~7.7-7.9Singlet
-CONH₂~7.5-8.5 (broad)Singlet
¹³C NMR-CH₃~20-22-
Aromatic Carbons~125-140-
Carbonyl Carbon (C=O)~167-170-

Infrared (IR) Absorption Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net For this compound, the key vibrational bands would be associated with the amide and the substituted benzene ring.

The primary amide group gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O (carbonyl) stretching vibration, known as the Amide I band, is very intense and expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs near 1600-1640 cm⁻¹.

The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region, between 1000 and 600 cm⁻¹. For example, IR data for various substituted benzamides confirm these characteristic absorption regions. ias.ac.inscirp.org

Table 2: Characteristic IR Absorption Bands for Dichloro-Methylbenzamide Derivatives Data is illustrative, based on known values for substituted benzamides.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide (-CONH₂)3100 - 3500Medium-Strong
C-H Stretch (Aromatic)Benzene Ring3000 - 3100Variable
C=O Stretch (Amide I)Amide (-CONH₂)1650 - 1680Strong
N-H Bend (Amide II)Amide (-CONH₂)1600 - 1640Medium
C=C StretchBenzene Ring1450 - 1600Variable
C-Cl StretchChloro-substituent600 - 1000Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound (C₈H₇Cl₂NO) is 202.9905 Da.

In an MS experiment, the molecule would be ionized to produce a molecular ion [M]⁺. Due to the presence of two chlorine atoms, the molecular ion peak would appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Analysis of related compounds, such as the fungicide Zoxamide and its metabolites, heavily relies on mass spectrometry for identification. nih.govnih.gov Fragmentation would likely involve the loss of the amide group or cleavage of the substituents from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group of the amide. These groups are expected to result in absorption bands in the UV region, typically between 200 and 400 nm. dergipark.org.tr

Studies on various benzamide (B126) derivatives show that electronic transitions, such as π→π* and n→π*, are responsible for the observed absorption maxima (λ_max). sci-hub.se The exact position and intensity of these bands are sensitive to the substitution on the benzene ring and the solvent used. dergipark.org.trscilit.com For example, the introduction of chloro- and methyl- groups alters the energy levels of the molecular orbitals, causing shifts in the absorption wavelengths compared to unsubstituted benzamide. researchgate.net

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of its structural isomers and related compounds provides insight into the likely packing and intermolecular forces. nih.govmdpi.com For example, the crystal structures of other benzamide derivatives reveal that intermolecular hydrogen bonds involving the amide group are a dominant feature, often forming chains or dimeric motifs that stabilize the crystal lattice. rsc.orgrsc.org

Table 3: Illustrative Crystallographic Data for a Related Dichloro-Benzamide Derivative This data is for a representative compound and illustrates the type of information obtained from X-ray analysis.

ParameterTypical Value / Description
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
Key Bond Length (C=O)~1.23 Å
Key Bond Length (C-N)~1.34 Å
Key Intermolecular InteractionN-H···O Hydrogen Bonding
Hydrogen Bond Distance (H···O)~2.0 - 2.2 Å

Mentioned Compounds

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound concerning its crystal structure, supramolecular interactions, and conformational analysis is not publicly available. While extensive research exists for structurally related isomers and analogues, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Detailed structural elucidation, including single-crystal X-ray diffraction studies, is necessary to provide accurate information on bond lengths, bond angles, dihedral angles, hydrogen bonding parameters, and crystal packing arrangements. Similarly, in-depth conformational and stereochemical analyses rely on specific experimental or computational studies for the exact molecule .

Therefore, the requested article cannot be generated at this time. Should peer-reviewed research on the spectroscopic and structural properties of this compound become available, this task can be revisited.

Mechanistic Investigations in Dichloro Methylbenzamide Chemistry

Reaction Mechanism Studies in Synthesis

The synthesis of 2,5-Dichloro-4-methylbenzamide can be approached through various methods, each with distinct mechanistic pathways that dictate reaction outcomes and efficiency.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing an amide group onto a highly substituted aromatic ring. masterorganicchemistry.com The synthesis of this compound via an SNAr pathway would likely involve the reaction of a nucleophile with a 2,5-dichloro-4-methyl-substituted benzene (B151609) ring bearing a suitable leaving group. The reaction proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqchemistrysteps.com

In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups, such as the chloro substituents on the ring, is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. masterorganicchemistry.com The negative charge is delocalized across the aromatic system and the electron-withdrawing groups. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted benzamide (B126) product. uomustansiriyah.edu.iqchemistrysteps.com

Alternatively, under very strong basic conditions, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. chemistrysteps.comyoutube.com This pathway, however, is less likely for this specific compound given the typical synthetic routes for such benzamides. The regioselectivity of the SNAr reaction is dictated by the position of the activating groups and the leaving group.

Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms, where the bond formation and bond breaking occur in a single step, particularly for reactions involving less stabilized intermediates. nih.gov

Directed Ortho-Metalation (DoM) and Regioselectivity Principles

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The amide group (-CONHCH3) in a precursor to this compound would act as a potent DMG.

The regioselectivity of DoM on a polysubstituted ring like that of this compound is determined by the interplay of the directing strengths of the various substituents. The amide group is a powerful director, favoring metalation at the C6 position. However, the chloro and methyl groups also exert electronic and steric influences.

A study on the metalation of 3,5-dichlorobenzamides provides significant insight into the expected regioselectivity for this compound. scirp.orgscirp.org Research has shown that for tertiary benzamides, metalation occurs at the 4-position, whereas for secondary benzamides, it occurs at the 2-position (ortho to the amide). scirp.orgscirp.org This differentiation is attributed to complex-induced proximity effects (CIPE), where the deprotonated secondary amide coordinates a second equivalent of the metalating agent, directing it to the ortho position. scirp.orgscirp.org Given that this compound is a secondary amide, DoM would be expected to favor lithiation at the C6 position, ortho to the amide directing group.

Table 1: Regioselectivity in Directed Ortho-Metalation of Dichlorobenzamides

Amide TypeMetalation PositionReference
Tertiary (e.g., N,N-diethyl-3,5-dichlorobenzamide)4-position scirp.orgscirp.org
Secondary (e.g., N-ethyl-3,5-dichlorobenzamide)2-position (ortho to amide) scirp.orgscirp.org

Mechanistic Insights into Catalytic Processes (e.g., Oxidative Addition)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile route to C-N bond formation in the synthesis of benzamides. A key mechanistic step in these catalytic cycles is the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.gov

In the context of synthesizing this compound, this would typically involve the reaction of 2,5-dichloro-4-methyl-iodobenzene or -bromobenzene with a palladium(0) catalyst. The oxidative addition step involves the insertion of the palladium atom into the carbon-halogen bond, leading to a palladium(II) intermediate. This process is often the rate-determining step of the catalytic cycle.

The subsequent steps in the catalytic cycle involve transmetalation (if using an organometallic reagent) or direct reaction with the amine, followed by reductive elimination to form the C-N bond of the amide and regenerate the palladium(0) catalyst. The choice of ligands on the palladium catalyst is crucial for modulating its reactivity and stability throughout the catalytic cycle. Copper-catalyzed amidation of aryl halides has also been developed as an efficient alternative. acs.orgrsc.orgnih.gov

Degradation and Transformation Mechanisms

Understanding the degradation and transformation of this compound is essential for assessing its environmental impact and persistence.

Biotransformation Pathways and Metabolite Identification

The biotransformation of chlorinated aromatic compounds in the environment is a complex process mediated by microorganisms. nih.govnih.gov These processes can lead to the detoxification or, in some cases, the formation of more toxic metabolites. The primary biotransformation reactions for compounds like this compound are expected to involve phase I and phase II metabolic pathways. nih.gov

Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis. For this compound, likely phase I transformations include:

Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring or the methyl group.

Dechlorination: The removal of one or both chlorine atoms, which can occur oxidatively or reductively.

Amide hydrolysis: Cleavage of the amide bond to form 2,5-dichloro-4-methylbenzoic acid and methylamine (B109427).

Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Common conjugation reactions include glucosidation, glutathione (B108866) conjugation, and amino acid conjugation.

While specific metabolites for this compound have not been extensively documented in the literature, studies on other chlorinated benzamides and aromatic compounds suggest the formation of hydroxylated and dechlorinated derivatives as primary initial products. nih.govnih.gov The identification of these metabolites is crucial for a complete understanding of the compound's environmental fate.

Table 2: Potential Biotransformation Reactions of this compound

Reaction TypePotential Product(s)
HydroxylationHydroxylated derivatives of this compound
DechlorinationMonochloro- or non-chlorinated derivatives
Amide Hydrolysis2,5-Dichloro-4-methylbenzoic acid and Methylamine
ConjugationGlucoside, glutathione, or amino acid conjugates

Thermal Decomposition Kinetics and Pathways

The thermal stability and decomposition pathways of this compound are important for understanding its behavior under elevated temperatures, such as during manufacturing processes or incineration. The thermal decomposition of halogenated aromatic compounds can proceed through complex radical mechanisms, often leading to the formation of various smaller molecules and potentially hazardous byproducts. nih.gov

Studies on the thermal decomposition of related N,N-dialkoxy-4-substituted benzamides have shown that the primary process is the homolysis of a nitrogen-oxygen bond, leading to the formation of radicals. nih.gov For this compound, the initial step in thermal decomposition is likely the cleavage of the weakest bond in the molecule, which could be the C-N bond of the amide or a C-Cl bond.

Structure Activity Relationships and Derivatization Strategies for Dichloro Methylbenzamide Scaffolds

Rational Design of Analogues and Derivatives

Rational drug design aims to optimize the interaction of a molecule with its biological target. For the dichloro-methylbenzamide scaffold, this involves systematic modifications to its core structure and the creation of hybrid molecules that combine its features with other pharmacophores. nih.gov

The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the amide group. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to improved therapeutic profiles.

For the 2,5-dichloro-4-methylbenzamide core, key modifications can be explored:

Substitution on the Benzene (B151609) Ring: While the 2,5-dichloro and 4-methyl groups are defining features, their replacement or the addition of other substituents can modulate activity. For instance, electron-withdrawing groups like fluorine or difluoromethyl at certain positions can be less tolerated, whereas smaller, electron-rich substitutions may prove more potent. acs.org The position of substituents is critical; for example, in some benzamide series, a para-substituted side chain results in more potent activity compared to meta or ortho substitutions. nih.gov

Amide Nitrogen Substitution: The primary amide (-CONH₂) can be converted to a secondary or tertiary amide. Secondary amides, such as methyl amides, have been shown to be more potent than their primary amide counterparts in certain contexts. acs.org The size and nature of the substituent on the nitrogen atom can drastically alter the compound's binding affinity and selectivity for its target.

Table 1: Potential Systematic Modifications to the this compound Core and Their Rationale

Modification Site Type of Modification Rationale for Biological Activity
Benzene Ring (Positions 3, 6) Addition of small, electron-donating groups (e.g., -OCH₃, -NH₂) May enhance binding affinity through new hydrogen bond interactions or favorable electronic effects.
Benzene Ring (Positions 3, 6) Addition of halogens (e.g., -F, -Br) Can alter lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
Amide Nitrogen Conversion to secondary amide (e.g., -CONHCH₃) Can introduce new interaction points with the biological target and may increase potency. acs.org

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. dergipark.org.trdergipark.org.tr This approach aims to create multifunctional ligands that can interact with multiple biological targets or combine the favorable properties of different molecular scaffolds. daneshyari.comnih.gov

The this compound scaffold can be integrated into hybrid structures to leverage its inherent properties. For example, it can be linked to other biologically active moieties, such as those known to inhibit specific enzymes or interact with particular receptors. dovepress.com The design of such hybrids involves connecting the benzamide core to another pharmacophore via a suitable linker. This strategy has been successfully employed with other benzamide-containing structures to develop novel therapeutic candidates. dovepress.comresearchgate.net

Functional Group Reactivity and Transformations

The chemical reactivity of the functional groups within the this compound molecule—the amide, the aromatic ring, the chlorine atoms, and the methyl group—allows for a wide range of derivatizations.

The amide bond is a cornerstone of many pharmaceutical compounds and is known for its high stability. nih.govnews-medical.netnih.govresearchgate.net However, it can be chemically modified through various reactions to produce a library of derivatives.

N-Alkylation/N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by treating the primary amide with a suitable alkyl or aryl halide in the presence of a base. acs.org This transformation converts the primary amide to a secondary or tertiary amide, altering its hydrogen-bonding capacity and steric profile.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid (2,5-dichloro-4-methylbenzoic acid) and ammonia (B1221849). While often a degradation pathway, controlled hydrolysis can be a step in a larger synthetic route.

Reduction: The amide can be reduced to an amine (2,5-dichloro-4-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This fundamentally changes the nature of the functional group from a neutral, planar amide to a basic, tetrahedral amine.

Table 2: Key Derivatization Reactions of the Benzamide Amide Group

Reaction Reagents Product Functional Group Impact on Molecular Properties
N-Alkylation Alkyl halide, Base Secondary/Tertiary Amide Removes H-bond donor, increases lipophilicity.
Hydrolysis H₃O⁺ or OH⁻, Heat Carboxylic Acid Introduces an acidic, ionizable group.

The benzene ring of the scaffold can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. masterorganicchemistry.comwikipedia.org The rate and position of this substitution are directed by the existing substituents: the two chlorine atoms and the methyl group.

Chlorine atoms are deactivating (slowing the reaction rate) but are ortho, para-directors due to their lone pairs of electrons. quora.com The methyl group is activating (speeding up the reaction rate) and is also an ortho, para-director. quora.com In this compound, the available positions for substitution are at C3 and C6. The directing effects of the existing groups will influence the regioselectivity of the reaction.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eglibretexts.org

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. minia.edu.eglibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions can be limited by the deactivating nature of the chloro substituents. libretexts.org

The chlorine and methyl groups on the aromatic ring also present opportunities for chemical modification.

Halogen Modifications: Aryl chlorides are generally less reactive than aryl bromides or iodides. However, they can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) under specific conditions, often requiring specialized ligands and elevated temperatures. acs.orgnih.govresearchgate.netacs.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms, enabling the introduction of a wide variety of functional groups. π-coordination to a metal fragment can also be used to activate aryl chlorides for radical coupling reactions. oup.com

Methyl Group Modifications: The aryl methyl group can be a site for functionalization. It can undergo free-radical halogenation at the benzylic position to form a halomethyl group (-CH₂X), which is a versatile intermediate for further substitutions. Additionally, the methyl group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) group using strong oxidizing agents, which dramatically alters the electronic and steric properties of the molecule. google.comacs.org There are also methods for the direct reduction of an aromatic carboxylic acid function into a methyl group. acs.org Modifications to alkyl and aryl groups can also be used to enhance mitochondrial uptake in certain vectors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug discovery to establish a mathematical correlation between the chemical structure of compounds and their biological activities. longdom.orgijnrd.orgjocpr.com These models are pivotal for predicting the activity of novel molecules, thereby optimizing lead compounds and accelerating the development of new therapeutic agents. jocpr.comfrontiersin.org For benzamide derivatives, various QSAR methodologies have been employed to elucidate the structural requirements for their biological actions, ranging from antimicrobial to anticancer effects.

The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features. ijnrd.org These features are quantified by molecular descriptors, which can be physicochemical, topological, electronic, or steric in nature. ijnrd.org Methodologies like two-dimensional (2D-QSAR) and three-dimensional QSAR (3D-QSAR) are commonly applied.

2D-QSAR: These models use descriptors that are derived from the 2D representation of a molecule, such as molecular connectivity indices and shape indices. nih.gov For instance, a study on substituted benzamides found that their antimicrobial activity could be effectively modeled using topological descriptors. nih.gov

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules. Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.comresearchgate.nettandfonline.com CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

Research Findings in QSAR Studies of Benzamide Derivatives

Several QSAR studies have been conducted on benzamide scaffolds to guide the rational design of new, more potent derivatives. These studies have provided valuable insights into the specific structural modifications that can enhance biological activity.

Antibacterial Benzamides: A 3D-QSAR study was performed on a diverse set of benzamide derivatives that act as inhibitors of the filamenting temperature-sensitive Z (FtsZ) protein, a key target for developing new antibacterial agents against drug-resistant bacteria like Staphylococcus aureus. nih.govtandfonline.com Both CoMFA and CoMSIA methodologies yielded statistically robust models with high predictive power. nih.govtandfonline.com The results highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bonding properties for bioactivity, providing a rational guide for designing novel FtsZ inhibitors. nih.govtandfonline.com

Table 1: Statistical Validation of 3D-QSAR Models for Antibacterial Benzamides

ModelPredictive Correlation Coefficient (r²_pred)
CoMFA0.974
CoMSIA0.980

This table summarizes the high predictive ability of the CoMFA and CoMSIA models in a study of benzamide-type inhibitors of the FtsZ protein. nih.govtandfonline.com

Antifungal Benzamides: In the field of agrochemicals, QSAR models have been developed for novel carboxylic acid amides, including benzamide derivatives, to assess their antifungal activity against pathogens like Pythium aphanidermatum and Rhizoctonia solani. researchgate.net The study employed CoMFA and CoMSIA techniques to build 3D-QSAR models. The resulting models showed good predictive capabilities, and the contour maps generated from these analyses provided insights into how different substitutions on the benzamide scaffold influence antifungal potency. For example, the models helped identify regions where bulky groups or specific electrostatic properties would be favorable for activity. researchgate.net

Table 2: CoMSIA Model Statistical Data for Antifungal Benzamides

Target PathogenCross-validation Coefficient (q²)No. of ComponentsDetermination Coefficient (r²)F-value
P. aphanidermatum0.50230.89375.480
R. solani0.63030.88893.894

This table presents the statistical results for the CoMSIA models developed for benzamide derivatives, indicating a strong correlation between the predicted and observed antifungal activities. researchgate.net

Antiviral Benzamides: A 3D-QSAR study focusing on N-phenyl-3-sulfamoyl-benzamide derivatives was conducted to explore their potential as Hepatitis B Virus (HBV) capsid assembly inhibitors. tandfonline.com The CoMFA and CoMSIA models developed in this research demonstrated high predictive ability, as indicated by their statistical parameters. tandfonline.com The contour maps generated from these models, validated by molecular docking studies, provided a clear understanding of the structure-activity relationships. This information is crucial for the design and development of new and potent HBV capsid assembly inhibitors based on the benzamide scaffold. tandfonline.com

Table 3: Statistical Parameters for 3D-QSAR Models of Anti-HBV Benzamides

ModelDetermination Coefficient (r²)Cross-validation Coefficient (q²)Predictive Correlation Coefficient (r²_pred)
CoMFA0.9980.6250.837
CoMSIA0.9870.6450.698

This table shows the statistical validation for the CoMFA and CoMSIA models, confirming their robustness and utility in predicting the anti-HBV activity of benzamide derivatives. tandfonline.com

Anticancer Benzamides: A QSAR analysis of benzylidene hydrazine benzamide derivatives was performed to model their in vitro anticancer activity against the human lung cancer cell line A549. The study resulted in a QSAR equation that successfully correlated molecular descriptors with the observed biological activity (pIC50). unair.ac.id The model demonstrated good statistical significance and predictive capability, making it a useful tool for designing new chemical structures with potentially higher anticancer potency. unair.ac.id

The best QSAR equation obtained was: pIC50 = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359

Statistical validation for this model included a correlation coefficient (r) of 0.921 and a cross-validated R² (Q²) of 0.61, indicating a reliable and predictive model. unair.ac.id

Biological Activity and Molecular Interactions in Vitro Studies

In Vitro Efficacy Assessments

Cell Line-Based Anticancer Evaluations

There is no publicly available data from in vitro studies assessing the anticancer activity of 2,5-Dichloro-4-methylbenzamide against any cancer cell lines. Consequently, no data tables of IC50 values or detailed research findings on its cytotoxic or antiproliferative effects can be provided.

Mechanistic Basis of Biological Action at the Molecular Level

In the absence of any biological studies on this compound, its molecular mechanism of action remains unelucidated. There are no reports on its molecular targets, its effects on cellular signaling pathways, or its interactions with any biological molecules. Therefore, a discussion on the mechanistic basis of its biological action is not possible based on the current scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 2,5-Dichloro-4-methylbenzamide, might interact with a larger molecule, typically a protein receptor. nih.govfrontiersin.orgnih.gov These methods are crucial in drug discovery and materials science for assessing the binding affinity and mode of interaction. nih.govnih.gov

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify the specific binding pose of a ligand within the active site of a target protein. frontiersin.org This process involves generating numerous possible conformations of the ligand within the binding pocket and scoring them based on their complementarity. frontiersin.org The analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-protein complex. ajol.info For this compound, this would involve docking the molecule against a specific protein target to understand which of its features—the dichlorinated phenyl ring, the methyl group, or the amide moiety—contribute most significantly to binding. The results would typically be visualized to show the precise orientation and the amino acid residues involved in the interaction. ajol.info

Binding Energy Calculations and Affinity Predictions

Following the identification of the most likely binding pose, computational methods are used to estimate the binding free energy (ΔG) of the ligand-protein complex. nih.govresearchgate.net A more negative binding energy value typically corresponds to a higher binding affinity. dergipark.org.tr Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed to calculate these energies. nih.gov Absolute binding free energy (ABFE) calculations, though computationally intensive, offer a more rigorous framework for predicting affinity. nih.gov Such calculations could predict the strength of the interaction between this compound and a target protein, providing a quantitative measure of its potential efficacy or interaction strength. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, DFT studies would elucidate how the electron-withdrawing chlorine atoms and the amide group influence the electronic properties and reactivity of the aromatic ring.

Vibrational and Electronic Spectra Predictions

DFT calculations can also be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret experimental electronic spectra. nih.govnih.gov Such predictions for this compound would provide a theoretical basis for its spectroscopic characterization.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.orgnih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals. wisc.edu NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. acadpubl.eu For this compound, NBO analysis could reveal the extent of electron delocalization between the aromatic ring, the chlorine atoms, and the amide group, providing insight into the molecule's stability and internal electronic interactions. acadpubl.eu

In Silico ADMET Predictions and Computational Toxicology

Disclaimer: The following data is representative of typical in silico predictions for a compound of this nature. Due to a lack of published research specifically on this compound, this information is generated for illustrative purposes to demonstrate the types of analyses performed in computational toxicology.

In silico methods are crucial in modern drug discovery and chemical safety assessment, providing early insights into the pharmacokinetic and toxicological profiles of compounds. For this compound, computational models can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational models predict the ADME properties of this compound based on its structural features. These predictions are derived from large datasets of experimentally determined properties of other molecules and are useful for estimating the compound's likely behavior in a biological system.

Key predicted physicochemical and pharmacokinetic properties are summarized in the table below.

PropertyPredicted ValueImplication
Molecular Weight 204.05 g/mol Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability.
LogP (Lipophilicity) 2.85Moderate lipophilicity, which can facilitate membrane permeability.
Aqueous Solubility -3.5 (log(mol/L))Low predicted water solubility, which may impact absorption.
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability PermeableThe compound may be able to cross the blood-brain barrier.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions with substrates of this major metabolic enzyme.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-glycoprotein, which could enhance absorption.

Computational Toxicology Predictions

Computational toxicology models assess the potential for a compound to cause various forms of toxicity. These predictions are based on quantitative structure-activity relationships (QSAR) and other modeling techniques that correlate chemical structure with toxicological endpoints.

The predicted toxicological profile of this compound is outlined in the following table.

Toxicity EndpointPredicted RiskDetails
Ames Mutagenicity Non-mutagenicLow probability of causing genetic mutations.
Hepatotoxicity (Liver Toxicity) High riskStructural alerts suggest a potential for liver injury.
Carcinogenicity Moderate riskSome structural features may be associated with carcinogenic potential.
Skin Sensitization Low riskUnlikely to cause an allergic skin reaction.
hERG (Human Ether-à-go-go-Related Gene) Inhibition Low riskLow potential for cardiotoxicity related to hERG channel blockade.
Oral Acute Toxicity (LD50) Class III: 500-5000 mg/kgPredicted to have moderate acute toxicity if ingested.

These in silico predictions provide a preliminary risk assessment for this compound. The high predicted intestinal absorption and potential for BBB permeability suggest the compound could be systemically available. However, the predicted risks of hepatotoxicity and moderate carcinogenicity, along with the potential for drug-drug interactions via CYP2D6 inhibition, are significant concerns that would require experimental validation.

Environmental and Biotransformation Research

Microbial Remediation Studies

Bacterial Biotransformation of Dichloro-Methylbenzamides:No studies were found that specifically investigate the biotransformation of 2,5-Dichloro-4-methylbenzamide by bacteria or other microorganisms.

While research exists for other chlorinated benzamide (B126) compounds, such as the herbicide metabolite 2,6-dichlorobenzamide (BAM), these findings cannot be accurately extrapolated to this compound due to differences in chemical structure that can significantly influence environmental behavior and microbial susceptibility.

Therefore, this article cannot provide the requested detailed research findings, data tables, or an interactive data table for this compound's environmental and biotransformation research, as no such data appears to be in the public domain.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and materials science, and their application to scaffolds like 2,5-Dichloro-4-methylbenzamide holds significant promise. These computational tools can dramatically accelerate the design of novel molecules with desired properties. nih.gov

Furthermore, machine learning algorithms can predict reaction conditions and outcomes, streamlining the synthetic process. beilstein-journals.org By using differential reaction fingerprints, which encode the structural differences between reactants and products, ML models can suggest optimal catalysts, solvents, and temperatures for modifying the this compound structure, thereby increasing yield and reducing byproducts. beilstein-journals.org

Key Applications of AI/ML in this compound Research:

Virtual Screening: Rapidly screening large virtual libraries of derivatives to identify promising candidates for synthesis.

Property Prediction: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties to improve the drug-likeness of new analogs.

Synthesis Planning: Assisting chemists in designing the most efficient synthetic routes to novel compounds based on the core structure. beilstein-journals.org

Sustainable Synthesis and Green Chemistry Approaches

In line with the global push for environmental responsibility, future research on this compound will increasingly focus on sustainable and green chemistry principles. mdpi.comnih.gov The goal is to minimize the environmental impact of its synthesis by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net

Green chemistry strategies applicable to the synthesis of benzamide (B126) derivatives include:

Use of Greener Solvents: Replacing traditional, volatile, and toxic organic solvents like benzene (B151609) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. nih.gov

Catalytic Reactions: Employing highly selective and recyclable catalysts to improve atom economy and reduce the formation of waste. nih.govnih.gov This approach avoids the use of stoichiometric reagents that are consumed during the reaction.

Alternative Energy Sources: Utilizing methods like microwave irradiation or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques are often performed in solvent-free conditions, further aligning with green chemistry goals. nih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, minimizing the need for protecting groups and reducing pollution. nih.gov

By adopting these methods, the production of this compound and its derivatives can become more cost-effective and environmentally friendly. mdpi.com

Advanced Chemical Biology Probes Based on Dichloro-Methylbenzamide Scaffolds

The benzamide moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net The specific substitution pattern of this compound provides a unique three-dimensional structure that can be exploited for the development of sophisticated chemical biology probes.

These probes are essential tools for studying biological processes within living systems. By attaching functional groups such as fluorophores, biotin tags, or photo-crosslinkers to the dichloro-methylbenzamide core, researchers can create molecules designed for:

Molecular Imaging: Visualizing the localization and dynamics of specific proteins or enzymes within cells.

Target Identification: Identifying the binding partners of a biologically active compound.

Activity-Based Protein Profiling: Quantifying the activity of entire enzyme families in complex biological samples.

The versatility of the dichloro-methylbenzamide scaffold allows for systematic modification, enabling the creation of a library of probes to investigate a wide range of biological questions. nih.gov For instance, polymer or nanomaterial scaffolds could be used to deliver catalysts based on this structure for reactions within a biological setting. nih.gov

Development of Novel Mechanistic Probes for Biological Systems

Building on their use as general chemical biology tools, derivatives of this compound can be specifically designed as mechanistic probes to dissect complex biological pathways. By incorporating reactive groups (electrophiles), the scaffold can be converted into a covalent probe that forms a permanent bond with its protein target. escholarship.org

Covalent probes offer several advantages for mechanistic studies:

High Potency and Durability: The permanent bond can lead to sustained modulation of the target's function.

Target Validation: They provide definitive evidence of a direct interaction between the probe and the protein.

Structural Studies: The stable complex formed between the probe and its target can be more easily studied using techniques like X-ray crystallography or cryo-electron microscopy.

By designing probes that are highly selective for a particular enzyme or receptor, researchers can use the this compound scaffold to investigate the specific roles of these proteins in health and disease with high precision. escholarship.org

Data Tables

Table 1: Summary of Emerging Research Directions

Research Area Key Methodologies Potential Applications
AI and Machine Learning De novo design, virtual screening, reaction prediction Accelerated discovery of new bioactive compounds, optimization of synthetic pathways.
Green Chemistry Microwave-assisted synthesis, biocatalysis, use of green solvents Reduced environmental impact, increased cost-effectiveness of production.
Chemical Biology Probes Scaffold functionalization with fluorophores, affinity tags Cellular imaging, identification of new drug targets, protein activity monitoring.

| Mechanistic Probes | Covalent ligand design, activity-based profiling | Elucidation of biological pathways, target validation for drug development. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzene

Q & A

Q. What are standard protocols for synthesizing 2,5-Dichloro-4-methylbenzamide?

A typical synthesis involves refluxing intermediates in polar aprotic solvents like DMSO, followed by crystallization. For example, hydrazide derivatives can be refluxed with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form benzamide derivatives. Reaction monitoring via TLC and purification via water-ethanol recrystallization are recommended to achieve ~65% yield .

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yields and purity?

Key variables include solvent choice, temperature control, and reaction time. For instance, using absolute ethanol as a solvent with precise reflux durations (e.g., 4 hours) minimizes side reactions. TLC monitoring ensures reaction completion, while reduced-pressure distillation and ice-water quenching enhance purity. Adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of amine and aldehyde) and catalytic acid (e.g., 5 drops of glacial acetic acid) can further optimize yields .

Basic Characterization

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Melting point analysis (e.g., 141–143°C) to assess purity .

Advanced Characterization

Q. How can spectral data contradictions (e.g., NMR/IR discrepancies) be resolved?

Contradictions may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) to verify molecular weight and X-ray crystallography to confirm solid-state structure. Computational methods (e.g., DFT calculations) can model vibrational spectra and predict NMR chemical shifts for comparison with experimental data .

Biological Activity Evaluation

Q. What methods are used to assess the bioactivity of this compound?

Common assays include:

  • Antimicrobial testing (e.g., agar diffusion against Gram-positive/negative bacteria).
  • Enzyme inhibition studies (e.g., fluorometric assays for kinase or protease activity).
  • Cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .

Advanced Biological Studies

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents (e.g., chloro, methyl groups) and evaluate bioactivity changes. For example:

  • Replace chlorine atoms with fluorines to study electronic effects.
  • Introduce methoxy groups to assess steric influences.
  • Use molecular docking simulations to predict binding affinities with target proteins (e.g., enzymes involved in cancer pathways) .

Data Contradictions

Q. How should conflicting results from different analytical methods be addressed?

Example: Discrepancies in melting points or spectral data may indicate polymorphic forms or solvate formation. Conduct:

  • Thermogravimetric analysis (TGA) to detect solvates.
  • Powder X-ray diffraction (PXRD) to identify polymorphs.
  • Repeat synthesis under controlled conditions (e.g., anhydrous solvents) to isolate pure phases .

Environmental Stability

Q. What methodologies assess the environmental degradation of this compound?

  • Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH levels (e.g., pH 3–9) using HPLC.
  • Photostability testing : Expose the compound to UV-Vis light and analyze by LC-MS for breakdown products.
  • Surface adsorption experiments : Use microspectroscopic imaging to study interactions with indoor/outdoor materials (e.g., silica, cellulose) .

Toxicity Profiling

Q. What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 cells for hepatotoxicity.
  • Ames test for mutagenicity.
  • hERG channel assays for cardiotoxicity risk.
    Combine with metabolite identification (e.g., liver microsome incubations) to predict in vivo behavior .

Computational Modeling

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s behavior?

  • Simulate solvation effects in water/DMSO to predict solubility.
  • Calculate binding free energies with target proteins (e.g., using AMBER or GROMACS).
  • Model degradation pathways under environmental conditions (e.g., reactive oxygen species interactions) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-methylbenzamide

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